molecular formula C14H20O2 B12982120 1-((2,3-Dimethylphenoxy)methyl)cyclopentan-1-ol

1-((2,3-Dimethylphenoxy)methyl)cyclopentan-1-ol

Cat. No.: B12982120
M. Wt: 220.31 g/mol
InChI Key: MEIUBPOAGFPCSI-UHFFFAOYSA-N
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Description

1-((2,3-Dimethylphenoxy)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentanol core substituted with a 2,3-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-Dimethylphenoxy)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2,3-dimethylphenol in the presence of a suitable base to form the intermediate 1-((2,3-dimethylphenoxy)methyl)cyclopentanone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dimethylphenoxy)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce various substituted phenoxy compounds.

Scientific Research Applications

1-((2,3-Dimethylphenoxy)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((2,3-Dimethylphenoxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the cyclopentanol core can influence the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-((2-Chlorophenyl)(methylimino)methyl)cyclopentan-1-ol: Similar structure but with a chlorophenyl group.

    1,2-Dimethyl-3-prop-1-en-2-yl-cyclopentan-1-ol: Similar cyclopentanol core with different substituents.

    1,3-Cyclopentanedione, 2-methyl-: A related compound with a cyclopentanedione core.

Uniqueness

1-((2,3-Dimethylphenoxy)methyl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenoxy group and a cyclopentanol core makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-[(2,3-dimethylphenoxy)methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H20O2/c1-11-6-5-7-13(12(11)2)16-10-14(15)8-3-4-9-14/h5-7,15H,3-4,8-10H2,1-2H3

InChI Key

MEIUBPOAGFPCSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2(CCCC2)O)C

Origin of Product

United States

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